molecular formula C4H8BN3O2 B13464203 (1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid

(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid

Cat. No.: B13464203
M. Wt: 140.94 g/mol
InChI Key: QHRQXCAPICUFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid is a boronic acid derivative containing a 1,2,4-triazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • (1H-1,2,4-triazol-3-yl)boronic acid
  • (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid
  • (1-phenyl-1H-1,2,4-triazol-5-yl)boronic acid

Uniqueness

(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C4H8BN3O2

Molecular Weight

140.94 g/mol

IUPAC Name

(2-ethyl-1,2,4-triazol-3-yl)boronic acid

InChI

InChI=1S/C4H8BN3O2/c1-2-8-4(5(9)10)6-3-7-8/h3,9-10H,2H2,1H3

InChI Key

QHRQXCAPICUFNP-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=NN1CC)(O)O

Origin of Product

United States

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